Chrysoidine R

Catalog No.
S602137
CAS No.
4438-16-8
M.F
C13H15ClN4
M. Wt
262.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoidine R

CAS Number

4438-16-8

Product Name

Chrysoidine R

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride

Molecular Formula

C13H15ClN4

Molecular Weight

262.74 g/mol

InChI

InChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H

InChI Key

SYGRIMFNUFCHJC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl

Synonyms

C.I. Basic Orange 2, C.I. Solvent Orange 3, chrysoidine, chrysoidine acetate, chrysoidine monohydrochloride, chrysoidine R, chrysoidine Y

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl

Dye Synthesis

Chrysoidine R serves as a precursor for the synthesis of other dyes with various properties. These derived dyes find applications in different scientific fields, including histology and textile dyeing [].

Analytical Chemistry

Chrysoidine R acts as an indicator in various titration reactions. Its color changes based on the solution's pH, allowing researchers to determine the endpoint of a titration accurately [].

Chrysoidine R, chemically known as 2,4-diamino-5-phenylazo-toluene, is a synthetic azo dye with the molecular formula C13H15ClN4. It appears as a brown-red solid and is primarily utilized in industrial applications, particularly in dyeing textiles and as a biological stain in microscopy. The compound has garnered attention due to its potential mutagenic properties and environmental impact, leading to its classification as a hazardous substance .

  • Biological Staining: Chrysoidine R acts as a cationic dye, attracted to negatively charged components within cells, particularly nucleic acids. This selective binding allows for visualization of cellular structures under a microscope []. The specific mechanism of interaction with biomolecules is not extensively detailed in publicly available research.
  • Toxicity: Information on the specific toxicity of Chrysoidine R is limited. However, azo dyes can potentially break down into aromatic amines, some of which are known carcinogens. As a general precaution, avoiding inhalation, ingestion, and skin contact is recommended while handling Chrysoidine R.
  • Flammability: Data on flammability is not readily available. However, considering the organic nature of the compound, it's advisable to handle it away from heat sources.
, primarily involving azo bond cleavage and subsequent degradation pathways. Notably, it can be metabolized through:

  • Ring oxidation
  • N-glucuronidation
  • N-acetylation
  • N-oxidation

These metabolic processes are mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites capable of binding to DNA, thereby posing mutagenic risks . In degradation studies, Chrysoidine R has been shown to break down into intermediates such as aniline and methylbenzene triamine under specific catalytic conditions .

Chrysoidine R exhibits notable biological activity, particularly concerning its mutagenicity and potential carcinogenicity. Studies have indicated that it can produce reactive nitrenium ions through metabolic activation, which are implicated in DNA binding and mutagenesis . Furthermore, it has been classified as a Category 3 mutagenic substance, suggesting a possible risk of irreversible effects on human health .

The synthesis of Chrysoidine R typically involves azo coupling reactions. A common method includes:

  • Diazotization: An aromatic amine is diazotized using nitrous acid.
  • Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

Alternative methods may also involve ultrasound-assisted synthesis techniques that enhance the reaction efficiency and yield of Chrysoidine R .

Interaction studies have shown that Chrysoidine R can interfere with various biological systems. For instance, it has been reported to compete with sodium ions for adenosine triphosphatase activity, indicating potential impacts on cellular ion transport mechanisms . Additionally, its metabolites have been found to exhibit high reactivity towards nucleophiles, raising concerns about their potential to cause cellular damage .

Chrysoidine R shares structural similarities with other azo dyes and compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Solvent Orange 3C12H13ClN4Known for similar mutagenic properties; used in dyeing.
ChrysoidineC12H13ClN4A precursor or related compound; also an azo dye.
4-AminoazobenzeneC12H12N2A well-studied azo compound with known carcinogenic effects.

Uniqueness of Chrysoidine R:
Chrysoidine R is unique due to its specific structural arrangement that allows for distinct metabolic pathways leading to highly reactive intermediates. Its classification as a Category 3 mutagen further distinguishes it from other similar compounds that may not exhibit the same level of biological activity or toxicity .

UNII

15HEC95YPE

Other CAS

4438-16-8

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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